N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.275. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit various biological activities, including antitumor effects . These effects are often associated with the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Based on the reported activities of structurally similar compounds, it’s plausible that this compound could influence pathways related to cell growth and apoptosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide
- Molecular Formula : C14H13N3O4
- Molecular Weight : 287.275 g/mol
- Purity : Typically 95%.
The biological activity of compounds similar to this compound is often associated with their ability to interact with various biochemical pathways. While specific targets for this compound are not fully elucidated, structurally related compounds have demonstrated:
- Antitumor Effects : These compounds may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause significant alterations in the cell cycle phases, particularly in liver cancer cells, suggesting a potential for therapeutic application in oncology .
Anticancer Activity
Research has shown that derivatives of the benzodioxole moiety exhibit considerable anticancer properties. For instance:
- IC50 Values : In studies involving various cancer cell lines (e.g., HepG2, HCT116, MCF7), some derivatives displayed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|---|
1 | HepG2 | 2.38 | Lower than 7.46 |
2 | HCT116 | 1.54 | Lower than 8.29 |
3 | MCF7 | 4.52 | Comparable to 4.56 |
Other Biological Activities
Beyond anticancer effects, compounds containing the benzodioxole structure have been reported to exhibit:
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation markers.
- Antioxidant Activity : The ability to scavenge free radicals has been noted in various studies .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized several benzodioxole derivatives and evaluated their biological activity against different cancer cell lines. Compounds with amide groups showed significantly lower IC50 values compared to others without these modifications, indicating a strong correlation between structural features and biological efficacy . -
Mechanistic Insights :
Further investigations into the mechanisms revealed that specific compounds could induce apoptosis through the activation of caspases and alterations in Bcl-2 family proteins, which are crucial regulators of apoptosis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-19-13-5-10(16-7-17-13)14(18)15-6-9-2-3-11-12(4-9)21-8-20-11/h2-5,7H,6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVPTRKJPLHHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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